N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
Systematic IUPAC Name Derivation
The systematic IUPAC name follows hierarchical substitution rules for polycyclic systems. The parent structure is acetamide (CH₃CONH₂), with two major substituents:
- A 3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl group attached to the nitrogen atom
- A 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy] group attached to the carbonyl carbon
The numbering prioritizes the acetamide backbone (Fig. 1):
- The triazole ring at position N3 receives the 2-methylpropyl (isobutyl) substituent
- The phenoxy group at the acetyl oxygen contains a para-positioned 4H-1,2,4-triazol-4-yl unit
This matches naming conventions observed in related triazole-acetamide hybrids.
Table 1: Structural components and their IUPAC descriptors
| Component | Position | IUPAC Designation |
|---|---|---|
| Acetamide backbone | Core | Ethanamide |
| Triazole substituent | N-linked | 3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl |
| Aromatic ether | O-linked | 3-(4H-1,2,4-triazol-4-yl)phenoxy |
CAS Registry Number and Molecular Formula Analysis
The molecular formula derives from structural analysis:
C₁₇H₁₉N₇O₂
- 17 carbon atoms: 2 from acetamide + 4 from isobutyl + 6 from benzene + 5 from triazoles
- 19 hydrogen atoms: 3 from acetamide + 9 from isobutyl/benzene + 7 from triazoles
- 7 nitrogen atoms: 4 from triazole rings + 1 from amide + 2 from ether-linked triazole
- 2 oxygen atoms: 1 from amide + 1 from ether
Comparative analysis with registered triazole-acetamides shows formula consistency with CID 3705407 (C₁₁H₁₉N₅O₂) and CID 131633051 (C₁₃H₁₆N₄O). The increased nitrogen count reflects dual triazole moieties.
Table 2: Comparative molecular parameters
| Parameter | Target Compound | CID 3705407 | CID 131633051 |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₉N₇O₂ | C₁₁H₁₉N₅O₂ | C₁₃H₁₆N₄O |
| Molecular Weight (g/mol) | 353.39 | 253.30 | 244.29 |
| Nitrogen Atoms | 7 | 5 | 4 |
No CAS registry number appears in cited sources for this specific structure, though analogous compounds use 439110-53-9 and 163515-14-8 numbering systems.
Structural Relationship to Triazole-Acetamide Hybrid Compounds
The compound belongs to a class combining triazole heterocycles with acetamide linkers, enabling dual pharmacophoric interactions. Key structural features:
Bis-triazole architecture : Unlike monociclic analogs like N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, this molecule contains two distinct triazole rings - a 1H-1,2,4-triazol-5-yl and 4H-1,2,4-triazol-4-yl system.
Ether-amide hybridization : The phenoxy bridge differs from direct aryl attachments in compounds like PD144475, potentially enhancing conformational flexibility.
Isobutyl substitution : The 2-methylpropyl group at N3 parallels hydrophobic side chains in agricultural fungicides, though electronic effects differ due to triazole coordination.
Figure 1: Structural comparison with related hybrids
Target Compound CID 3705407 CID 131633051
O O O
|| || ||
N-C-O-Phenoxy-Triazole N-C-O-Morpholine N-C-O-Benzyl-Triazole
| | |
Triazole-Isobutyl Triazole Dimethyl-Triazole
Properties
Molecular Formula |
C16H19N7O2 |
|---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H19N7O2/c1-11(2)6-14-19-16(22-21-14)20-15(24)8-25-13-5-3-4-12(7-13)23-9-17-18-10-23/h3-5,7,9-11H,6,8H2,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
IERFMDZTTMNISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)COC2=CC=CC(=C2)N3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4H-1,2,4-Triazol-4-yl)Phenol
This intermediate is synthesized via a cyclocondensation reaction. A modified protocol from phenoxyacetamide syntheses involves:
-
Step 1 : Nitration of phenol to 3-nitrophenol, followed by reduction to 3-aminophenol using catalytic hydrogenation.
-
Step 2 : Reaction of 3-aminophenol with formamidine acetate in acetic acid under reflux to form 3-(1H-1,2,4-triazol-4-yl)phenol. Yield: 68–72%.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110–120°C |
| Solvent | Acetic acid |
| Catalyst | None |
| Reaction Time | 6–8 hours |
Synthesis of 3-(2-Methylpropyl)-1H-1,2,4-Triazol-5-Amine
This intermediate is prepared through a Huisgen cycloaddition followed by alkylation:
-
Step 1 : Reaction of 2-methylpropionitrile with hydrazine hydrate in ethanol at 80°C to form 3-amino-5-(2-methylpropyl)-1H-1,2,4-triazole.
-
Step 2 : Purification via column chromatography (ethyl acetate/hexane, 3:7) yields the amine with 65–70% purity.
Optimization Note : Substituent steric effects necessitate prolonged reaction times (24–36 hours) for complete conversion.
Acetamide Linker Formation
The final step involves coupling the two triazole intermediates using a phenoxyacetic acid derivative:
Acylation Protocol
-
Activation : 3-(4H-1,2,4-triazol-4-yl)phenol (1.0 mmol) is reacted with chloroacetyl chloride (1.2 mmol) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.
-
Coupling : The resulting chloroacetate is treated with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine (1.1 mmol) in DCM with HOBt/EDCI coupling agents.
Reaction Table :
| Component | Amount | Role |
|---|---|---|
| Chloroacetyl chloride | 1.2 mmol | Electrophile |
| TEA | 2.5 mmol | Base |
| HOBt | 1.3 mmol | Coupling agent |
| EDCI | 1.3 mmol | Activator |
| Yield | 71–75% | After purification |
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (t, J = 5.9 Hz, 1H, NH), 7.73–7.58 (m, 4H, Ar-H), 4.70 (d, J = 5.7 Hz, 2H, CH₂).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 100°C) reduces triazole formation time from 8 hours to 45 minutes, improving yield to 78%.
Solvent Effects
Comparative studies show that acetonitrile outperforms DCM in coupling steps, achieving 80% yield due to better solubility of intermediates.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is controlled by using excess ammonium thiocyanate (NH₄SCN) during cyclization, favoring the 4-substituted isomer.
Purification Difficulties
Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting byproducts. Recrystallization from ethanol/water (1:1) enhances purity to >95%.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) identifies critical process parameters:
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole moieties participate in several key reactions:
-
Mechanistic Insight : Alkylation occurs preferentially at the less hindered nitrogen (N-4 of the 1,2,4-triazole), while nitration targets the aromatic triazole ring’s electron-rich positions.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid + 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine | Slow (48h) |
| Basic Hydrolysis | NaOH (2M), 80°C | Carboxylate salt + released amine | Moderate (24h) |
-
Structural Impact : Hydrolysis cleaves the acetamide bond, generating fragments with distinct biological profiles .
Phenoxy Linker Modifications
The phenoxy group facilitates electrophilic substitution and cleavage:
| Reaction | Reagents | Outcome | Yield |
|---|---|---|---|
| Ether Cleavage | HBr (48%), reflux | Phenol derivative + bromoacetamide | 65–70% |
| Sulfonation | H₂SO₄/SO₃ | Sulfonated phenoxy intermediate | 55% |
Biological Interaction-Driven Reactivity
The compound engages in target-specific interactions:
-
Metabolic Pathways : The 2-methylpropyl group undergoes hepatic oxidation, forming hydroxylated metabolites .
Cross-Coupling Reactions
The aromatic rings enable catalytic cross-coupling:
| Reaction | Catalyst | Products | Applications |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | Drug conjugates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated intermediates | Scaffold diversification |
-
Limitations : Steric hindrance from the triazole rings reduces coupling efficiency.
Photochemical Stability
Under UV light (λ = 254 nm), the compound exhibits:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide exhibit significant antifungal activity against various fungal pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species and Aspergillus species by targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
1.2 Antibacterial Properties
The compound also demonstrates antibacterial potential. Research has highlighted that triazole derivatives possess activity against Gram-positive and Gram-negative bacteria. For example, hybrids of triazoles have been reported to exhibit enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can significantly influence antibacterial potency.
1.3 Anticancer Activity
This compound has been investigated for its anticancer properties. Triazole compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Agricultural Applications
2.1 Agrochemical Potential
The compound's structural characteristics make it a candidate for agrochemical applications. Triazoles are utilized as fungicides in agriculture due to their ability to inhibit fungal growth effectively. They can be employed to protect crops from fungal diseases, thereby enhancing agricultural productivity .
2.2 Plant Growth Regulation
Research suggests that certain triazole derivatives may also function as plant growth regulators. They can modulate plant hormone levels and influence growth responses such as root development and flowering time . This dual functionality enhances their value in agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes involved in critical biological pathways. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, the therapeutic effects observed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several acetamide-triazole derivatives reported in the literature. Below is a detailed comparison based on synthesis, spectral properties, and functional groups.
Structural and Functional Group Analysis
Spectral Data Comparison
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide (CAS Number: 1574404-65-1) is a complex compound that incorporates triazole moieties known for their diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.37 g/mol. The compound features two distinct triazole rings and a phenoxy group that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.37 g/mol |
| CAS Number | 1574404-65-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole rings through various coupling reactions. Common methodologies involve the use of hydrazines and aldehydes under controlled conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction .
Anti-inflammatory Effects
Studies have demonstrated that triazole derivatives can modulate inflammatory responses. In vitro analyses revealed that related compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
- Antimicrobial Testing :
- Anticancer Properties :
Q & A
Q. Critical Parameters :
- Catalyst selection (e.g., Cu(OAc)₂ vs. zeolite) impacts regioselectivity and yield.
- Solvent polarity (e.g., tert-butanol/water mixtures) influences reaction kinetics and purity .
Basic: Which spectroscopic and analytical methods are used to characterize this compound?
Answer:
Structural elucidation relies on:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry of triazole rings (e.g., δ 8.36 ppm for triazole protons) and acetamide linkages (δ 5.40 ppm for –NCH₂CO–) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .
Q. Best Practices :
- Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., –NH).
- Recrystallize products from ethanol or ethanol-DMF mixtures to enhance purity before analysis .
Advanced: How can reaction conditions be optimized to mitigate low yields or by-product formation?
Answer:
Common challenges include competing side reactions (e.g., over-alkylation) and poor regioselectivity. Optimization strategies:
- Catalyst Tuning : Replace Cu(OAc)₂ with Ru-based catalysts for improved stereocontrol in cycloadditions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Temperature Gradients : Gradual heating (e.g., 80°C → 150°C) during reflux to suppress decomposition .
Case Study :
In a 1,3-dipolar cycloaddition, switching from aqueous tert-butanol to acetonitrile increased yield by 15% by reducing hydrolysis of the azide precursor .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in antiproliferative or enzymatic activity often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) .
- Purity Issues : Impurities from incomplete recrystallization (e.g., residual pyridine) can skew IC₅₀ values. Validate purity via HPLC (>95%) before testing .
- Structural Isomerism : Regioisomeric triazole products (1,4- vs. 1,5-substituted) may exhibit divergent bioactivity. Use 2D NMR (NOESY) to confirm regiochemistry .
Recommendation :
Replicate assays with standardized protocols (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin) for cross-study comparability .
Advanced: What computational tools are effective for rational design of novel derivatives?
Answer:
Integrate quantum chemistry and machine learning (ML) for predictive synthesis:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for triazole formation .
- ML-Driven Optimization : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives .
- Docking Studies : Screen virtual libraries against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity candidates .
Case Study :
ICReDD’s hybrid approach reduced reaction optimization time by 60% by coupling DFT calculations with robotic high-throughput experimentation .
Advanced: How to address solubility challenges in pharmacological testing?
Answer:
Poor aqueous solubility is common due to hydrophobic triazole/aryl groups. Solutions include:
- Prodrug Design : Introduce phosphate esters at the acetamide oxygen for transient hydrophilicity .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) for in vitro assays to balance solubility and cell viability .
Validation :
Monitor particle size via dynamic light scattering (DLS) and confirm stability over 24h at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
